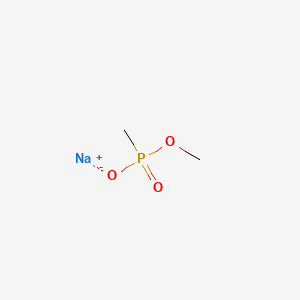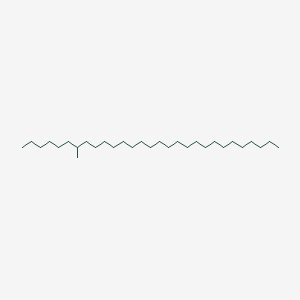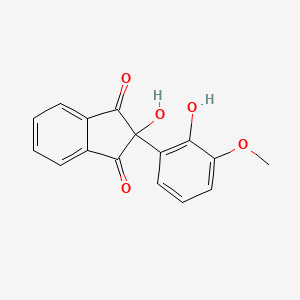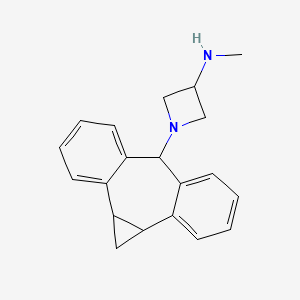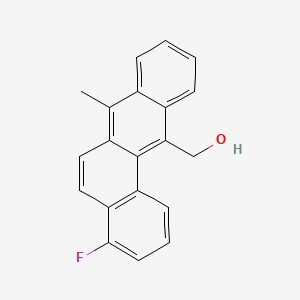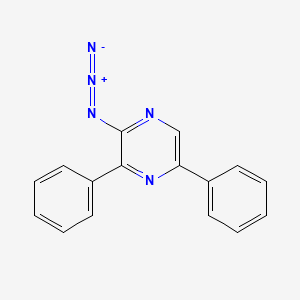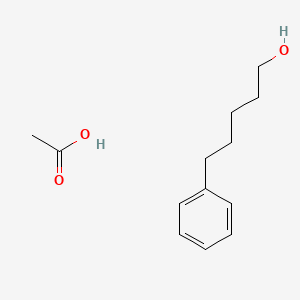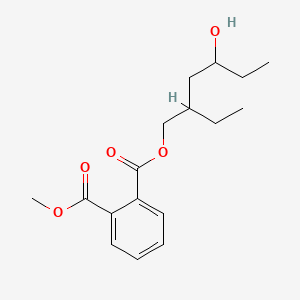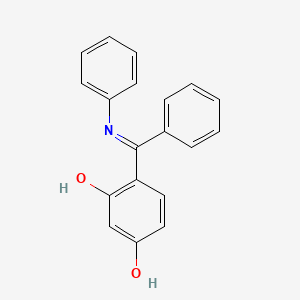![molecular formula C16H14O6 B14438682 [5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol CAS No. 79422-40-5](/img/structure/B14438682.png)
[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol is a chemical compound belonging to the class of benzodioxoles. This compound is characterized by the presence of two benzodioxole rings connected by a single bond, with each ring bearing a hydroxymethyl group at the 6-position. Benzodioxoles are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol typically involves the reaction of 1,3-benzodioxole with formaldehyde under acidic conditions to form the hydroxymethyl derivative. The reaction can be carried out using a variety of catalysts, including Lewis acids such as boron trifluoride or aluminum chloride. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Common industrial methods include the use of fixed-bed reactors and flow reactors, which allow for efficient heat and mass transfer, leading to improved reaction rates and product yields.
Analyse Chemischer Reaktionen
Types of Reactions
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration at low temperatures.
Major Products Formed
Oxidation: Formation of [5,5’-Bi-1,3-benzodioxole]-6,6’-dicarboxylic acid.
Reduction: Formation of [5,5’-Bi-1,3-benzodioxole]-6,6’-diol.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol.
Wissenschaftliche Forschungsanwendungen
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of [5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Safrole: A benzodioxole derivative with an allyl group at the 5-position, known for its use in the synthesis of MDMA and as a flavoring agent.
Piperonyl Butoxide: A benzodioxole derivative used as a pesticide synergist to enhance the efficacy of insecticides.
Uniqueness
[5,5’-Bi-1,3-benzodioxole]-6,6’-dimethanol is unique due to its symmetrical structure and the presence of two hydroxymethyl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
79422-40-5 |
|---|---|
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
[6-[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]methanol |
InChI |
InChI=1S/C16H14O6/c17-5-9-1-13-15(21-7-19-13)3-11(9)12-4-16-14(20-8-22-16)2-10(12)6-18/h1-4,17-18H,5-8H2 |
InChI-Schlüssel |
KNNPVLGXUKWPMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)C3=CC4=C(C=C3CO)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
